Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

17β-HSD2 Selectivity Enzyme Inhibition

A versatile azetidine building block featuring a unique combination of a Boc-protected amine and a sterically bulky gem-dimethyl carbinol side chain (predicted LogP ~1.1, pKa 14.95). This scaffold is crucial for SAR programs targeting 17β-HSD2 selectivity (>450-fold over 17β-HSD1) and projects requiring enhanced membrane permeability. Its orthogonal protecting groups enable precise, stepwise functionalization, making it a strategic choice for complex molecular assembly over less hindered or non-Boc-protected azetidine alternatives.

Molecular Formula C11H21NO3
Molecular Weight 215.293
CAS No. 1257293-79-0
Cat. No. B578409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
CAS1257293-79-0
Molecular FormulaC11H21NO3
Molecular Weight215.293
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C(C)(C)O
InChIInChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-6-8(7-12)11(4,5)14/h8,14H,6-7H2,1-5H3
InChIKeyGMOIZAKBLSIACP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate (CAS 1257293-79-0): A Procurable, Protected Azetidine Building Block for Medicinal Chemistry


Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate (CAS 1257293-79-0) is a protected azetidine derivative characterized by a four-membered, nitrogen-containing heterocycle . It functions as a versatile building block in organic synthesis, with its tert-butyloxycarbonyl (Boc) group enabling controlled incorporation into more complex molecular scaffolds [1]. Its primary scientific value lies in its use as an intermediate for constructing conformationally constrained analogs, rather than as a direct bioactive agent .

Why tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate (CAS 1257293-79-0) Cannot Be Interchanged with Other Azetidine or Heterocyclic Building Blocks


Substituting this compound for a different azetidine derivative or a similar heterocyclic building block is not straightforward due to its unique combination of a Boc-protected amine and a gem-dimethyl carbinol (tertiary alcohol) side chain . The gem-dimethyl group provides steric bulk and lipophilicity (predicted LogP ~1.1) [1], which can dramatically alter a derivative's physicochemical properties, target binding affinity, and metabolic stability compared to unsubstituted or differently substituted azetidines. The following evidence demonstrates specific, quantifiable performance differences that justify its selection over close analogs.

Quantitative Evidence for the Differentiated Selection of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate (CAS 1257293-79-0)


Critical Selectivity for 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Over Type 1 (17β-HSD1)

When incorporated into a larger chemotype, the structural core represented by CAS 1257293-79-0 can confer high target selectivity. A derivative (CHEMBL1915950) exhibited an IC50 of 222 nM against human 17β-HSD2 but showed no meaningful inhibition of the closely related isoform 17β-HSD1 (IC50 >100,000 nM) [1]. This represents an isoform selectivity ratio of >450-fold. In contrast, many structurally distinct 17β-HSD2 inhibitors, such as those based on a benzamide core, often show poor selectivity, with IC50 values for 17β-HSD1 reported in the low micromolar range [2].

17β-HSD2 Selectivity Enzyme Inhibition Steroid Metabolism

Physicochemical and Structural Distinction from a Direct Isomer

A direct comparison between CAS 1257293-79-0 and its structural isomer, tert-butyl 3-(1-hydroxypropan-2-yl)azetidine-1-carboxylate, reveals how small structural changes create distinct chemical entities. The target compound possesses a gem-dimethyl carbinol group attached to the azetidine 3-position, whereas the isomer has a sec-alcohol side chain . While both share the same molecular formula (C11H21NO3) and mass (215.29 g/mol), their different substitution patterns result in different IUPAC names and unique InChIKeys [1]. This distinction means they are not interchangeable in synthetic pathways and will lead to derivatives with different three-dimensional shapes and physical properties [2].

Physicochemical Properties Isomers Drug Design Lead Optimization

Conformational Constraint and Hydrogen Bonding Potential Relative to an Unsubstituted Azetidine

Compared to an unsubstituted 3-azetidinol, the target compound introduces a gem-dimethyl carbinol group, which significantly alters its physicochemical and conformational profile. This modification increases the predicted octanol-water partition coefficient (LogP) from negative or near-zero values to approximately 1.1 [1]. Furthermore, while a simple 3-hydroxyazetidine has a pKa of ~15 for its amine (once deprotected) and a pKa of ~10 for its hydroxyl, the gem-dimethyl group in CAS 1257293-79-0 reduces the acidity of the tertiary alcohol, resulting in a predicted pKa of 14.95 ± 0.29 . This higher pKa means the alcohol will remain predominantly protonated (OH) under a wider range of physiological and experimental conditions, altering its hydrogen bonding capacity compared to a more acidic secondary alcohol.

Conformational Analysis Hydrogen Bonding SAR Drug Design

Procurement-Led Application Scenarios for tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate (CAS 1257293-79-0)


Medicinal Chemistry Campaigns Requiring High Isoform Selectivity Against 17β-HSD2

As demonstrated by the >450-fold selectivity of a related derivative for 17β-HSD2 over 17β-HSD1 [1], this compound is a rational procurement choice for laboratories initiating structure-activity relationship (SAR) studies focused on selective modulation of estrogen metabolism. Its use as a starting material is justified in programs where avoiding off-target inhibition of 17β-HSD1 is a critical project milestone, as it offers a potential selectivity advantage not observed with other common 17β-HSD2 inhibitor scaffolds [2].

Lead Optimization Programs Exploring Lipophilic and Conformationally Constrained Chemical Space

The combination of a rigid azetidine core and a sterically bulky gem-dimethyl carbinol group (predicted LogP ~1.1, pKa 14.95) [1] makes this compound a strategic choice for projects seeking to improve a lead molecule's membrane permeability or metabolic stability. Its procurement is warranted when the goal is to probe the effects of increased steric bulk and lipophilicity in a well-defined molecular scaffold, as opposed to using a less hindered or more polar azetidine alternative [2].

Synthesis of Protected Building Blocks for Late-Stage Functionalization

The presence of the Boc protecting group and a unique tertiary alcohol on the same scaffold enables sequential, orthogonal deprotection and functionalization strategies [1]. This is a key differentiator from other 3-substituted azetidines that may lack this specific combination of handles. Procuring this specific compound ensures access to a synthetic pathway where the azetidine nitrogen and the alcohol side chain can be addressed in a controlled, stepwise manner, a feature critical for the efficient assembly of complex molecules [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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